![molecular formula C25H35N3O5 B5135829 N-(2-butyl-3-propyl-4-quinolinyl)-2-(1-piperidinyl)acetamide oxalate](/img/structure/B5135829.png)
N-(2-butyl-3-propyl-4-quinolinyl)-2-(1-piperidinyl)acetamide oxalate
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Overview
Description
N-(2-butyl-3-propyl-4-quinolinyl)-2-(1-piperidinyl)acetamide oxalate, also known as BQ-123, is a peptide antagonist that selectively blocks the binding of endothelin-1 to endothelin receptor type A (ETA). BQ-123 has been used in scientific research for its potential therapeutic applications in cardiovascular diseases, cancer, and inflammation.
Mechanism of Action
N-(2-butyl-3-propyl-4-quinolinyl)-2-(1-piperidinyl)acetamide oxalate selectively blocks the binding of endothelin-1 to ETA receptors, which are predominantly expressed in vascular smooth muscle cells. Endothelin-1 is a potent vasoconstrictor that plays a key role in the regulation of vascular tone, blood pressure, and endothelial function. By blocking ETA receptors, N-(2-butyl-3-propyl-4-quinolinyl)-2-(1-piperidinyl)acetamide oxalate inhibits the vasoconstrictor and pro-inflammatory effects of endothelin-1.
Biochemical and Physiological Effects:
N-(2-butyl-3-propyl-4-quinolinyl)-2-(1-piperidinyl)acetamide oxalate has been shown to improve endothelial function, reduce blood pressure, and attenuate atherosclerosis in animal models of cardiovascular diseases. N-(2-butyl-3-propyl-4-quinolinyl)-2-(1-piperidinyl)acetamide oxalate has also been shown to inhibit tumor growth and metastasis in animal models of cancer. In addition, N-(2-butyl-3-propyl-4-quinolinyl)-2-(1-piperidinyl)acetamide oxalate has been shown to reduce inflammation and oxidative stress in animal models of inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-butyl-3-propyl-4-quinolinyl)-2-(1-piperidinyl)acetamide oxalate in lab experiments is its selective and potent blockade of ETA receptors. This allows for the precise investigation of the role of ETA receptors in various physiological and pathological processes. However, one of the limitations of using N-(2-butyl-3-propyl-4-quinolinyl)-2-(1-piperidinyl)acetamide oxalate is its short half-life, which requires frequent administration in animal studies.
Future Directions
Future research directions for N-(2-butyl-3-propyl-4-quinolinyl)-2-(1-piperidinyl)acetamide oxalate include the development of more stable and selective ETA receptor antagonists, the investigation of its potential therapeutic applications in other diseases such as diabetes and kidney disease, and the elucidation of its molecular mechanisms of action.
Synthesis Methods
N-(2-butyl-3-propyl-4-quinolinyl)-2-(1-piperidinyl)acetamide oxalate can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). In SPPS, the peptide is synthesized on a solid support, while in SPPS, the peptide is synthesized in solution. The synthesis involves the sequential addition of protected amino acids, followed by deprotection and cleavage from the solid support or resin.
Scientific Research Applications
N-(2-butyl-3-propyl-4-quinolinyl)-2-(1-piperidinyl)acetamide oxalate has been extensively studied for its potential therapeutic applications in cardiovascular diseases, cancer, and inflammation. In cardiovascular diseases, N-(2-butyl-3-propyl-4-quinolinyl)-2-(1-piperidinyl)acetamide oxalate has been shown to improve endothelial function, reduce blood pressure, and attenuate atherosclerosis. In cancer, N-(2-butyl-3-propyl-4-quinolinyl)-2-(1-piperidinyl)acetamide oxalate has been shown to inhibit tumor growth and metastasis. In inflammation, N-(2-butyl-3-propyl-4-quinolinyl)-2-(1-piperidinyl)acetamide oxalate has been shown to reduce inflammation and oxidative stress.
properties
IUPAC Name |
N-(2-butyl-3-propylquinolin-4-yl)-2-piperidin-1-ylacetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O.C2H2O4/c1-3-5-13-20-18(11-4-2)23(19-12-7-8-14-21(19)24-20)25-22(27)17-26-15-9-6-10-16-26;3-1(4)2(5)6/h7-8,12,14H,3-6,9-11,13,15-17H2,1-2H3,(H,24,25,27);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILOATPQVMAAPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2C(=C1CCC)NC(=O)CN3CCCCC3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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